molecular formula C10H13NO2S B2565157 6-Phenyl-1,2-thiazinane 1,1-dioxide CAS No. 623581-89-5

6-Phenyl-1,2-thiazinane 1,1-dioxide

Cat. No. B2565157
CAS RN: 623581-89-5
M. Wt: 211.28
InChI Key: SHQXWTHWFCXYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Phenyl-1,2-thiazinane 1,1-dioxide” is a heterocyclic compound . Thiazines, the group of compounds it belongs to, are largely unexplored for their pharmacological activities . They are known to be biologically active and play an important role in the treatment of various diseases .


Synthesis Analysis

Thiazine derivatives can be synthesized through various methods . For instance, one method involves the cyclization of 1H-benzimidazole-2-thione with 1,3-dibromopropane in refluxing EtOH in the presence of Et3N . Another method involves treating 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride in acetonitrile, resulting in the formation of an intermediate salt of bis(1,2)dithiolo(1,4)thiazine chloride .


Molecular Structure Analysis

The molecular formula of “6-Phenyl-1,2-thiazinane 1,1-dioxide” is C10H13NO2S . It is a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur .


Chemical Reactions Analysis

Thiazine derivatives are known to undergo various chemical reactions . For example, 1,2-benzothiazine derivatives have been shown to be useful in treating hypertension and as endothelial antagonists .

Future Directions

Thiazines, including “6-Phenyl-1,2-thiazinane 1,1-dioxide”, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Their synthesis, chemical reactivity, and biological activity are areas of ongoing research .

properties

IUPAC Name

6-phenylthiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-14(13)10(7-4-8-11-14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQXWTHWFCXYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)NC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-1,2-thiazinane 1,1-dioxide

Synthesis routes and methods

Procedure details

To a solution of N-(3-bromopropyl)-1-phenylmethanesulfonamide (2.3 g, 7.9 mmol), diisopropylamine (0.28 mL, 2.0 mmol) and 1,10-phenanthroline (3.6 mg, 0.02 mmol) in tetrahydrofuran (26 mL) at −78° C. was added n-BuLi (6.8 mL, 2.5 M in hexanes) dropwise and the reaction was stirred for 16 hours. Saturated NH4Cl was then added and the reaction was diluted with EtOAc, washed with water and brine, dried with MgSO4, concentrated and purified by silica gel column chromatography (0-50% EtOAc/heptane) to 6-Phenyl-1,2-thiazinane 1,1-dioxide (1.3 g, 80% yield). 1H NMR (300 MHz, DMSO-d6) δ 7.40-7.35 (m, 5H), 6.98 (m, 1H), 4.12 (dd, 1H), 3.26-3.20 (m, 2H), 2.40-2.30 (m, 1H), 2.16-2.12 (m, 1H), 1.77-1.65 (m, 2H). LCMS (ESI), m/z, 234 [M+Na]+. (Reference: D. Askin, et al. Org. Lett. 2003, 4175.)
Name
N-(3-bromopropyl)-1-phenylmethanesulfonamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
3.6 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.